Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane
Overview
Description
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane is a chemical compound that consists of a mixture of 1,1,1,2,2-pentafluoroethane and difluoromethane. This compound is often used in various industrial applications due to its unique properties, such as its stability and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane typically involves the fluorination of ethane derivatives. The reaction conditions often require the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where ethane derivatives are fluorinated using hydrogen fluoride or elemental fluorine. The reaction is carefully monitored to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different fluorinated products.
Reduction: It can be reduced under specific conditions to yield less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher fluorinated ethane derivatives, while reduction can produce less fluorinated compounds .
Scientific Research Applications
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Mechanism of Action
The mechanism by which ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, leading to changes in the structure and function of molecules it interacts with. These interactions can affect various pathways and processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoroethane: Another fluorinated ethane derivative with similar properties.
1,1,1-Trifluoroethane: A compound with fewer fluorine atoms but similar chemical behavior.
Difluoromethane: A simpler fluorinated methane derivative that is part of the mixture.
Uniqueness
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane is unique due to its specific combination of fluorinated ethane and methane derivatives. This mixture provides a balance of properties that make it suitable for various applications, such as its stability, low toxicity, and effectiveness as a refrigerant .
Properties
IUPAC Name |
difluoromethane;1,1,1,2,2-pentafluoroethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5.CH2F2/c3-1(4)2(5,6)7;2-1-3/h1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYMJWSPQWGSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)F.C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133023-17-3 | |
Record name | HFC 410a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133023-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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